Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-
Description
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- (CAS 12239-34-8), commonly known as Disperse Blue 79, is a synthetic azo dye characterized by its complex molecular architecture. The compound features:
- Acetamide core linked to a phenyl ring.
- Bis(2-(acetyloxy)ethyl)amino group at the 5-position, enhancing hydrophobicity and solubility in polyester fibers.
- Ethoxy substituent at the 4-position, contributing to steric stabilization.
- 2,4-Dinitrophenylazo group at the 2-position, responsible for its intense blue coloration and lightfastness .
Primarily used in textile dyeing, it is classified under disperse dyes due to its non-ionic nature and suitability for hydrophobic fabrics. Its synthesis typically involves azo coupling reactions between diazonium salts and aromatic amines, followed by acetylation steps .
Properties
CAS No. |
3618-65-3 |
|---|---|
Molecular Formula |
C24H28N6O10 |
Molecular Weight |
560.5 g/mol |
IUPAC Name |
2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2,4-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate |
InChI |
InChI=1S/C24H28N6O10/c1-5-38-24-14-21(27-26-19-7-6-18(29(34)35)12-22(19)30(36)37)20(25-15(2)31)13-23(24)28(8-10-39-16(3)32)9-11-40-17(4)33/h6-7,12-14H,5,8-11H2,1-4H3,(H,25,31) |
InChI Key |
IZFIERQAGQRBQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)N(CCOC(=O)C)CCOC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Summary
The general synthetic scheme involves:
Step 1: Diazotization of 2,4-dinitroaniline
The aromatic amine (2,4-dinitroaniline) is diazotized by treatment with sodium nitrite in an acidic medium (commonly hydrochloric acid) at low temperature (0–5°C). This forms a diazonium salt intermediate.Step 2: Azo Coupling Reaction
The diazonium salt is then coupled with a substituted aniline derivative bearing bis(2-hydroxyethyl)amino groups, specifically 5-amino-2-ethoxyaniline or related compounds. The coupling occurs at the para or ortho position relative to the amino substituent, forming the azo bond (-N=N-).Step 3: Acetylation of Hydroxyl Groups
The bis(2-hydroxyethyl)amino groups are acetylated using acetic anhydride or acetyl chloride to convert the hydroxyl groups into acetyloxy groups (-OCOCH3), yielding bis[2-(acetyloxy)ethyl]amino substituents.Step 4: Purification
The crude product is purified by recrystallization or chromatographic techniques to remove unreacted starting materials and by-products.
Reaction Conditions and Parameters
| Step | Conditions | Notes |
|---|---|---|
| Diazotization | 0–5°C, HCl, NaNO2 | Temperature control critical to prevent decomposition of diazonium salt |
| Azo Coupling | pH 4–6, aqueous or mixed solvent medium | pH influences coupling efficiency and position selectivity |
| Acetylation | Room temperature or reflux, acetic anhydride or acetyl chloride | Excess acetylating agent ensures complete conversion |
| Purification | Recrystallization from ethanol or methanol | Ensures removal of impurities and by-products |
Control of stoichiometry, temperature, and pH is essential to maximize yield and prevent side reactions such as hydrolysis or azo bond cleavage.
Industrial and Laboratory Scale Synthesis
Laboratory Scale:
Typically performed in batch reactors with careful monitoring of temperature and pH. The diazotization and coupling steps require rapid mixing and cooling to stabilize intermediates. Acetylation is conducted under anhydrous conditions to avoid hydrolysis.Industrial Scale:
Large-scale production uses continuous stirred tank reactors or batch reactors with automated control systems. The reaction mixture is filtered, washed, and dried to isolate the dye powder. Additional purification steps like column chromatography or recrystallization are employed to meet purity standards.
Analytical Techniques for Verification
Nuclear Magnetic Resonance (NMR):
Confirms aromatic proton environments, azo linkage, and acetyl groups.Infrared Spectroscopy (IR):
Identifies characteristic carbonyl stretching (~1740 cm⁻¹) of acetate groups and amide bands (~1650 cm⁻¹).Mass Spectrometry (MS):
Confirms molecular ion peak at m/z ~561 ([M+H]+) and fragmentation pattern consistent with dinitrophenyl and acetamido substituents.High-Performance Liquid Chromatography (HPLC):
Used for purity assessment and separation of impurities, typically employing reverse-phase columns with acetonitrile-water mobile phases acidified with phosphoric or formic acid.
Summary Table: Preparation Methods and Key Parameters
| Preparation Step | Reagents/Conditions | Purpose/Outcome | Critical Parameters |
|---|---|---|---|
| Diazotization | 2,4-dinitroaniline, NaNO2, HCl, 0–5°C | Formation of diazonium salt | Temperature control, acid concentration |
| Azo Coupling | Substituted aniline, pH 4–6, aqueous | Formation of azo bond | pH, temperature, reaction time |
| Acetylation | Acetic anhydride or acetyl chloride | Conversion of hydroxyl to acetyloxy | Anhydrous conditions, reagent excess |
| Purification | Recrystallization, chromatography | Removal of impurities | Solvent choice, temperature |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and nitro groups, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group can yield amine derivatives, while reduction of the nitro groups can produce corresponding anilines.
Substitution: The ethoxy and acetyloxy groups can be substituted under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or other strong bases.
Major Products:
Oxidation Products: Various oxidized azo and nitro derivatives.
Reduction Products: Amine and aniline derivatives.
Substitution Products: Derivatives with modified ethoxy and acetyloxy groups.
Scientific Research Applications
Chemical Identity
The compound is also known as Disperse Blue 79, characterized by the following molecular formula:
- Molecular Formula : C24H28N6O10
- Molecular Weight : 560.5 g/mol
- CAS Number : 12239-34-8
Structure
The structural formula of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- can be represented as follows:
Dye Chemistry
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- serves as a dye in textile applications. Its azo structure allows for vibrant coloration of fabrics. The compound's stability and solubility in various solvents make it suitable for use in disperse dye formulations.
Table 1: Properties of Disperse Blue 79
| Property | Value |
|---|---|
| Color | Blue |
| Solubility | Soluble in organic solvents |
| Stability | High |
| Application | Textile dyeing |
Biological Research
Research indicates that compounds similar to Acetamide have potential applications in biological systems as probes for cellular imaging or as therapeutic agents due to their ability to interact with biological macromolecules.
Case Study: Cellular Imaging
A study demonstrated the use of azo compounds in imaging techniques where they acted as fluorescent markers for tracking cellular processes. The specific interactions of Acetamide-based dyes with cellular components were explored, revealing insights into cellular dynamics and localization.
Environmental Science
The environmental impact of synthetic dyes is a critical area of research. Acetamide derivatives have been studied for their biodegradability and potential toxicity to aquatic life. Assessments have shown that while some azo dyes can be harmful, modifications to their chemical structure can enhance their environmental safety.
Table 2: Environmental Impact Assessment
| Parameter | Result |
|---|---|
| Biodegradability | Moderate |
| Toxicity to Aquatic Life | Varies (depends on structure) |
| Removal Techniques | Adsorption, Biodegradation |
Material Science
In material science, Acetamide-based compounds are investigated for their role in developing advanced materials such as polymers and coatings. Their chemical properties can enhance the performance characteristics of these materials.
Case Study: Polymer Coatings
Research has shown that incorporating Acetamide derivatives into polymer matrices can improve thermal stability and mechanical strength. These findings suggest potential applications in industries requiring durable and high-performance materials.
Mechanism of Action
The primary mechanism of action of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- involves its interaction with substrates through its azo and nitro groups. These functional groups can undergo various chemical reactions, leading to the formation of colored complexes. The compound’s ability to form stable azo bonds makes it an effective dye .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The 2,4-dinitro group in Disperse Blue 79 enhances color stability compared to Disperse Blue 81’s bromo/cyano substituents .
- Solubility Modifiers: Bis(acetyloxy)ethyl groups in Disperse Blue 79 improve polyester affinity, whereas CID116835’s diethylamino group may reduce hydrophobicity .
- Biological Activity : Thiadiazole derivatives (e.g., Compound 7d) exhibit cytotoxic activity due to heterocyclic cores and halogenated substituents, unlike the inert dye structure of Disperse Blue 79 .
Physicochemical Properties
Insights :
Contrast :
- Disperse Blue 79 lacks bioactive moieties (e.g., thiadiazole, benzothiazole), rendering it pharmacologically inert compared to therapeutic analogs .
Biological Activity
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl], commonly referred to as Disperse Blue 79, is a synthetic compound primarily used in the textile industry. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C22H24ClN5O7
- Molecular Weight : 505.91 g/mol
- CAS Registry Number : 12239-34-8
The structure includes an acetamide functional group linked to a complex azo dye structure, which contributes to its biological activity.
Research indicates that acetamides can exhibit various biological activities, particularly through their interaction with specific enzymes and cellular pathways. For instance, studies have shown that certain acetamide derivatives can inhibit heme oxygenase-1 (HO-1), an enzyme involved in oxidative stress responses. The inhibition of HO-1 has implications for treating conditions related to inflammation and oxidative damage .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications in the acetamide structure can significantly influence its biological potency. For example:
- Substituents : The presence of bulky lipophilic groups enhances antibacterial activity against Gram-positive organisms. Compounds with meta-substitutions tend to be more potent than those with para-substitutions .
- Functional Groups : The introduction of electron-withdrawing groups increases the efficacy of the acetamide derivatives against various pathogens .
Antimicrobial Activity
A study evaluating various acetamide derivatives found that some exhibited moderate antimicrobial activity against Gram-positive bacteria. Compounds with multiple methoxy groups showed enhanced efficacy, while others demonstrated limited activity against Gram-negative bacteria .
| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative |
|---|---|---|
| Compound 30 | Moderate | Inactive |
| Compound 31 | Moderate | Inactive |
| Compound 36 | Active | Active |
Heme Oxygenase Inhibition
In an investigation of novel acetamide-based HO-1 inhibitors, a specific compound demonstrated an IC50 value of 28.8 μM for HO-1 inhibition, indicating a potential therapeutic role in managing oxidative stress-related diseases . The study highlights the importance of structural modifications in enhancing the potency of these inhibitors.
Toxicological Considerations
While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Reports indicate that certain azo compounds can be mutagenic and carcinogenic under specific conditions. Therefore, further research is necessary to evaluate the safety and environmental impact of Disperse Blue 79 and its derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways and purification methods for this compound?
- Methodological Answer : The synthesis involves sequential steps:
Diazotization of 2,4-dinitroaniline under acidic conditions (HCl/NaNO₂, 0–5°C).
Coupling the diazonium salt with the acetamide precursor (containing bis[2-(acetyloxy)ethyl]amino and ethoxy groups) at pH 7–8 to form the azo linkage.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity using HPLC with UV detection at λ = 450 nm (azo group absorption) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the ethoxy (-OCH₂CH₃), acetyloxy (-OAc), and aromatic protons. The azo group (-N=N-) deshields adjacent protons, shifting signals downfield (δ 7.5–8.5 ppm).
- IR Spectroscopy : Confirm the azo bond (stretching ~1450–1600 cm⁻¹) and acetyloxy ester (C=O ~1730 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ≈ 600–650 Da). Cross-reference with NIST databases for analogous azo-acetamides .
Q. What safety protocols are essential given the compound’s nitro and azo groups?
- Methodological Answer :
- Handling : Use explosion-proof equipment (due to nitro groups) and avoid static discharge. Conduct reactions in a fume hood.
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Follow SDS guidelines for nitroaromatic compounds .
Advanced Research Questions
Q. How can computational chemistry optimize synthesis and predict reaction intermediates?
- Methodological Answer :
- Use Density Functional Theory (DFT) to model transition states during diazotization and coupling. Tools like Gaussian or ORCA can predict activation energies.
- Apply ICReDD’s workflow: Combine quantum calculations with experimental feedback to refine reaction conditions (e.g., solvent choice, temperature) .
Q. How to resolve conflicting data on the compound’s photostability in environmental matrices?
- Methodological Answer :
- Experimental Design : Expose the compound to UV light (λ = 300–400 nm) in aqueous/organic solvents. Analyze degradation products via LC-MS/MS.
- Contradiction Analysis : If discrepancies arise (e.g., half-life varies in water vs. soil), use isotopic labeling (¹⁴C-tagged compound) to trace degradation pathways. Reference environmental fate studies from regulatory assessments .
Q. What reactor design principles ensure scalability while minimizing hazards?
- Methodological Answer :
- Continuous Flow Reactors : Mitigate exothermic risks by controlling residence time and temperature.
- In-line Analytics : Integrate FTIR or Raman probes for real-time monitoring of azo bond formation.
- Reference CRDC subclass RDF2050112 for reaction fundamentals and safety-driven design .
Q. How do the ethoxy and acetyloxy substituents influence electronic properties and reactivity?
- Methodological Answer :
- Electron-Donating Effects : Ethoxy groups increase electron density on the aryl ring, altering azo bond stability. Use cyclic voltammetry to measure redox potentials.
- Steric Effects : Acetyloxy groups may hinder coupling efficiency. Compare reaction yields with/without acetyloxy protection via controlled experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
